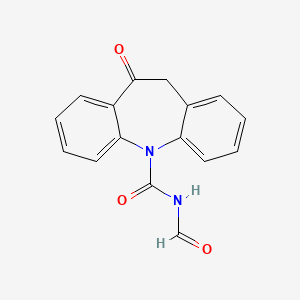

エンテカビル不純物A

概要

説明

Entecavir Impurity A is a byproduct formed during the synthesis of entecavir, an antiviral medication used primarily for the treatment of hepatitis B. Entecavir Impurity A is significant in pharmaceutical research and quality control because impurities can affect the efficacy and safety of the final pharmaceutical product.

科学的研究の応用

Entecavir Impurity A is used in various scientific research applications, including:

Chemistry: Studying the impurity helps in understanding the synthesis and stability of entecavir.

Biology: Research on the biological effects of the impurity can provide insights into its potential impact on human health.

Medicine: Ensuring the purity of entecavir by studying its impurities helps in developing safer pharmaceutical products.

Industry: Quality control processes in the pharmaceutical industry use knowledge of impurities to maintain the efficacy and safety of medications.

作用機序

- Entecavir Impurity A competes with the natural substrate deoxyguanosine triphosphate (dGTP) within the HBV polymerase, leading to functional inhibition of all three activities of the polymerase:

Target of Action

Mode of Action

Pharmacokinetics

生化学分析

Biochemical Properties

1-epi-Entecavir is believed to interact with several enzymes, proteins, and other biomolecules. It is a guanosine nucleoside analogue, which suggests that it may interact with enzymes involved in nucleotide metabolism

Cellular Effects

Given its structural similarity to Entecavir, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These potential effects need to be confirmed through experimental studies.

Molecular Mechanism

As a guanosine nucleoside analogue, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that 1-epi-Entecavir is involved in, including any enzymes or cofactors it interacts with, are not well-characterized. Given its structural similarity to Entecavir, it may be involved in similar metabolic pathways .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Entecavir Impurity A typically involves the same initial steps as the synthesis of entecavir. The process includes the use of guanine derivatives and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct formation of the impurity.

Industrial Production Methods: In an industrial setting, the production of Entecavir Impurity A is monitored closely to minimize its presence in the final product. Techniques such as high-performance liquid chromatography (HPLC) are used to separate and quantify the impurity during the manufacturing process.

化学反応の分析

Types of Reactions: Entecavir Impurity A can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction could yield reduced forms of the impurity.

類似化合物との比較

Entecavir: The parent compound, used for treating hepatitis B.

Adefovir: Another antiviral used for hepatitis B, with a different impurity profile.

Lamivudine: An antiviral with a similar mechanism of action but different impurities.

Uniqueness: Entecavir Impurity A is unique in its specific formation during the synthesis of entecavir. Its presence and concentration need to be carefully controlled to ensure the safety and efficacy of the final pharmaceutical product.

特性

CAS番号 |

1367369-78-5 |

|---|---|

分子式 |

C12H15N5O3 |

分子量 |

277.28 g/mol |

IUPAC名 |

2-amino-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m0/s1 |

InChIキー |

QDGZDCVAUDNJFG-RNJXMRFFSA-N |

SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |

異性体SMILES |

C=C1[C@@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N |

正規SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |

同義語 |

2-Amino-1,9-dihydro-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one; Entecavir Isomer Impurity 3; (1’R,3’R,4’S)-Entecavir Isomer; |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)

![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)